2,2,2-Trifluoroacetohydrazide
Overview
Description
2,2,2-Trifluoroacetohydrazide is an organic compound with the molecular formula C₂H₃F₃N₂O. It is a member of the hydrazide family, characterized by the presence of a hydrazine group bonded to a trifluoromethyl group. This compound is known for its versatility and utility in various chemical reactions and applications .
Scientific Research Applications
2,2,2-Trifluoroacetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: It is employed in the modification of proteins and other biomolecules, aiding in the study of biochemical processes.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups, which are known for their enhanced biological activity.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Safety and Hazards
Mechanism of Action
Mode of Action
It has been used in the synthesis of trifluoromethylated bis(indolyl)arylmethanes through a copper-catalyzed reaction . This reaction involves the in situ generation of a trifluoroacetyl radical and trapping with 2-arylindoles . The exact interaction of Trifluoroacetohydrazide with its targets and the resulting changes are subjects of ongoing research.
Result of Action
It is known that the compound can participate in reactions to form a variety of derivatives, which may have different effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
The biochemical properties of Trifluoroacetohydrazide are largely unexplored. It is known that the compound has a molecular weight of 128.053 Da The presence of fluorine atoms in the compound could potentially influence its reactivity and interaction with various biomolecules
Cellular Effects
It is known that fluorine-containing compounds can have significant effects on cellular processes . For example, Trifluoroacetic acid, a related compound, is known to have different properties from most PFAS and some HFCs and HFOs breakdown produce TFA in the atmosphere
Molecular Mechanism
It is known that the compound is produced from trifluoro acetoacetic acid, which is generated by condensation of ethyl trifluoroacetate and ethyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroacetohydrazide can be synthesized through the reaction of ethyl trifluoroacetate with hydrazine hydrate in ethanol. The mixture is heated at reflux for several hours, followed by solvent removal and vacuum drying to yield trifluoroacetohydrazide as a clear oil that solidifies upon standing .
Industrial Production Methods: Industrial production of trifluoroacetohydrazide typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid derivatives.
Reduction: It can be reduced to form trifluoroethylamine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include trifluoroacetic acid, trifluoroethylamine, and various substituted hydrazides .
Comparison with Similar Compounds
Trifluoroacetic acid: Similar in structure but lacks the hydrazine group.
Trifluoroacetyl chloride: Contains a chlorine atom instead of the hydrazine group.
Trifluoroethylamine: Similar in structure but contains an amine group instead of the hydrazide group.
Uniqueness: 2,2,2-Trifluoroacetohydrazide is unique due to the presence of both the hydrazine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2,2,2-trifluoroacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUCCBIWEUKISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281969 | |
Record name | 2,2,2-trifluoroacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-08-5 | |
Record name | 1538-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-trifluoroacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is trifluoroacetohydrazide utilized in the synthesis of heterocyclic compounds?
A1: Trifluoroacetohydrazide plays a crucial role as a reagent in the synthesis of nitrogen-containing heterocycles. For instance, it acts as a precursor for the construction of 1,2,4-triazine rings, which are commonly found in bioactive molecules. [] Specifically, trifluoroacetohydrazide can be reacted with 2-nitroaryl halides to yield N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides. These intermediates can then undergo reduction and cyclization reactions to afford the desired triazine derivatives. []
Q2: Can you provide an example of trifluoroacetohydrazide being used to synthesize a specific pharmaceutical intermediate?
A2: Absolutely. Trifluoroacetohydrazide is a key starting material in the synthesis of 3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, a crucial intermediate in the production of sitagliptin. [] Sitagliptin is a drug used for the treatment of type 2 diabetes. The synthesis involves a multi-step process starting with the reaction of trifluoroacetohydrazide with chloroacetyl chloride, followed by cyclization and reaction with ethylenediamine. [] This highlights the importance of trifluoroacetohydrazide in medicinal chemistry.
Q3: Are there any reactions where trifluoroacetohydrazide participates in radical-based chemistry?
A3: Yes, research indicates that trifluoroacetohydrazide can be involved in reactions proceeding through radical intermediates. One study showcased its use in the copper-catalyzed synthesis of trifluoromethylated bis(indolyl)arylmethanes. [] Mechanistic investigations suggest that the reaction involves the generation of a trifluoroacetyl radical in situ, which subsequently reacts with 2-arylindoles to yield the final product. [] This example showcases the versatility of trifluoroacetohydrazide in different reaction mechanisms.
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